4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a synthetic compound classified within the triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromine atom at the 4-position and a triazole ring at the 2-position of an aniline moiety. It is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
The compound is synthesized through various chemical processes, often involving brominated aniline precursors and triazole derivatives. The first synthesis was reported in the 1950s, establishing its relevance in organic chemistry.
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline falls under the category of heterocyclic compounds, specifically triazoles, which are known for their diverse biological activities and utility in pharmaceutical applications.
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves several key steps:
In industrial settings, the synthesis may be optimized for higher yields using continuous flow reactors and automated systems that control reaction parameters such as temperature and pressure. Catalysts like copper(I) iodide may also be employed to facilitate reactions while minimizing by-products .
The molecular formula for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is , with a molecular weight of approximately 239.1 g/mol. The compound's structure includes:
Property | Value |
---|---|
CAS Number | 1465033-60-6 |
Molecular Formula | C8H7BrN4 |
Molecular Weight | 239.1 g/mol |
Melting Point | 229–231 °C |
Solubility | Soluble in water, methanol |
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can participate in various chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for nucleophilic substitutions and potassium permanganate for oxidation. Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
The mechanism of action for 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline often involves enzyme inhibition. Triazole derivatives are known to inhibit aromatase enzymes involved in estrogen biosynthesis, potentially making them candidates for treating estrogen-dependent cancers. This inhibition can lead to reduced estrogen levels in affected tissues.
The compound is characterized by:
It exhibits strong UV absorption characteristics with a peak around 306 nm in methanol solutions, indicating potential applications in spectroscopic analyses .
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: